![molecular formula C8H8I8P2 B14517331 [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-43-5](/img/structure/B14517331.png)
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylenebis(methylene) backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-phenylenebis(methylene) with tetraiodo-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, which help dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The tetraiodo-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: The compound has potential applications in biological research, particularly in the study of phosphorus-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of phosphorus in biological processes.
Medicine: In medicine, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) may be explored for its potential therapeutic properties. Its unique chemical structure could lead to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in redox reactions, substitution reactions, and other chemical transformations.
類似化合物との比較
Phosphorane: Similar in structure but with different substituents.
Tetraiodo-lambda~5~-phosphane: Shares the tetraiodo-lambda~5~-phosphane group but lacks the 1,4-phenylenebis(methylene) backbone.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is unique due to its combination of the 1,4-phenylenebis(methylene) backbone and tetraiodo-lambda~5~-phosphane groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
62779-43-5 |
|---|---|
分子式 |
C8H8I8P2 |
分子量 |
1181.33 g/mol |
IUPAC名 |
tetraiodo-[[4-[(tetraiodo-λ5-phosphanyl)methyl]phenyl]methyl]-λ5-phosphane |
InChI |
InChI=1S/C8H8I8P2/c9-17(10,11,12)5-7-1-2-8(4-3-7)6-18(13,14,15)16/h1-4H,5-6H2 |
InChIキー |
CWBUETLJEHDNSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CP(I)(I)(I)I)CP(I)(I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



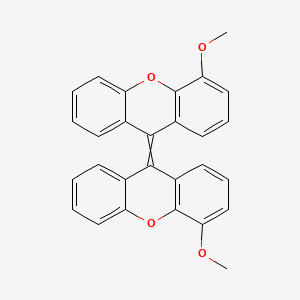

![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

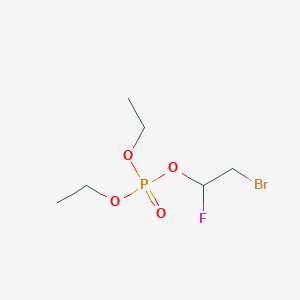
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
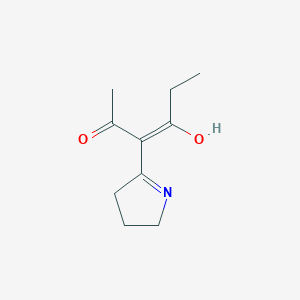
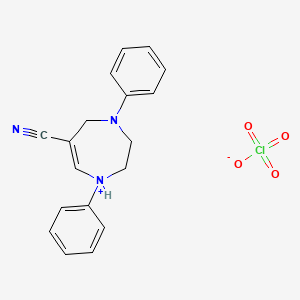



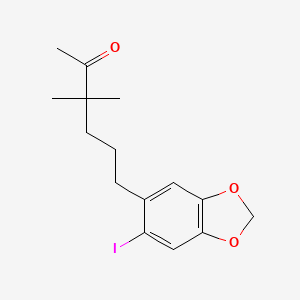
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)
